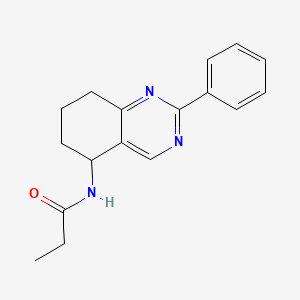![molecular formula C23H29N3O4 B6057804 N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide, also known as DPP-4 inhibitor, is a class of medication used to treat type 2 diabetes. DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which breaks down incretin hormones. By inhibiting this enzyme, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon secretion. This results in improved blood glucose control in patients with type 2 diabetes.
Wirkmechanismus
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which breaks down incretin hormones. Incretin hormones are released from the gut in response to food intake and stimulate insulin secretion and decrease glucagon secretion. By inhibiting N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide, N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon secretion. This results in improved blood glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors have several biochemical and physiological effects. They increase the levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion. This results in improved blood glucose control in patients with type 2 diabetes. In addition, N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors have been shown to have a low risk of hypoglycemia and are generally well tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors in lab experiments include their ability to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. In addition, N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors have a low risk of hypoglycemia and are generally well tolerated. The limitations of using N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors in lab experiments include their specificity for type 2 diabetes and their potential for interaction with other medications.
Zukünftige Richtungen
For research on N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors include the development of new N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors with improved efficacy and safety profiles. In addition, research is needed to determine the long-term effects of N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors on cardiovascular outcomes in patients with type 2 diabetes. Finally, research is needed to determine the potential use of N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.
Synthesemethoden
The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide involves several steps. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which is reacted with 3-piperidinylpropanol in the presence of a Lewis acid catalyst to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine. The amine is then reacted with 2-pyridinecarboxylic acid chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors have been extensively studied in the treatment of type 2 diabetes. Several clinical trials have shown that N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors are effective in improving glycemic control and reducing HbA1c levels in patients with type 2 diabetes. In addition, N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors have been shown to have a low risk of hypoglycemia and are generally well tolerated.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(pyridine-2-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-29-19-10-9-18(21(14-19)30-2)15-25-22(27)11-8-17-6-5-13-26(16-17)23(28)20-7-3-4-12-24-20/h3-4,7,9-10,12,14,17H,5-6,8,11,13,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWCWHVGKGQMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,3-dimethoxybenzyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057724.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)
![N-(3-fluorophenyl)-N'-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6057744.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)

![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6057773.png)
![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)
![2-{[(2,3-dimethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6057781.png)
![4-ethyl-N,N-dimethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B6057788.png)
![{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B6057795.png)
![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)